2-Methyl-4,4,4-trifluorobutyric acid
Overview
Description
2-Methyl-4,4,4-trifluorobutyric acid is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopy and Structural Analysis
2-Methyl-4,4,4-trifluorobutyric acid has been a subject of interest in the field of spectroscopy. The rotational spectra of 4,4,4-trifluorobutyric acid, a related compound, have been examined using a pulsed nozzle, chirped-pulse Fourier transform microwave spectrometer. Quantum chemical calculations were also employed to explore potential conformations of the acid and its complex with formic acid. This research is significant for understanding the structural and electronic properties of fluorinated acids (Choi et al., 2017).
Synthesis of Fluorinated Amino Acids
The compound plays a role in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. These amino acids are synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the compound's utility in producing important derivatives for various applications (Pigza et al., 2009).
Renewable Chemical Production
2-Methylbutyric acid, structurally related to this compound, has been studied for its renewable production from glucose. Escherichia coli was engineered to expand its native biosynthetic pathways for synthesizing valeric acid and 2-methylbutyric acid, highlighting potential renewable sources for such compounds (Dhande et al., 2012).
Electrochemical and Radiochemical Applications
Electrochemical fluorination and radiofluorination studies involving related compounds have been conducted, indicating the potential of this compound in these fields. Such studies are essential for developing new methods in organic synthesis and radiochemistry (Balandeh et al., 2017).
Battery Technology
Research on ethyl 4,4,4-trifluorobutyrate, a derivative of the compound, has shown its effectiveness in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries. This suggests potential applications of this compound in developing advanced battery technologies (Kim et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKEMPWKGDRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379579 | |
Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-23-0 | |
Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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